3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-BUTYL-7-(3,4-DIMETHOXYPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl ring substituted with methoxy groups at the 3 and 4 positions, and a butyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-7-(3,4-DIMETHOXYPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formylated pyrimidines under acidic or basic conditions.
Substitution Reactions:
Cyclization and Finalization: The final cyclization step involves the formation of the thieno[3,2-d]pyrimidine ring system, which can be achieved through heating and the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives with potential biological activity.
Reduction: Dihydropyrimidine derivatives with altered pharmacological properties.
Substitution: Various substituted thienopyrimidines with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-BUTYL-7-(3,4-DIMETHOXYPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Uniqueness
3-BUTYL-7-(3,4-DIMETHOXYPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both butyl and dimethoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2O3S/c1-4-5-8-20-11-19-16-13(10-24-17(16)18(20)21)12-6-7-14(22-2)15(9-12)23-3/h6-7,9-11H,4-5,8H2,1-3H3 |
InChI Key |
MEXLKFLZZHNWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)SC=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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